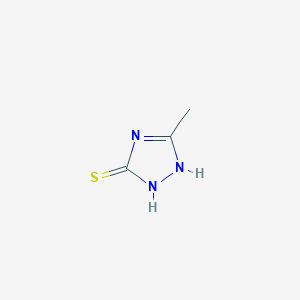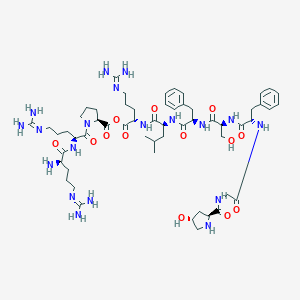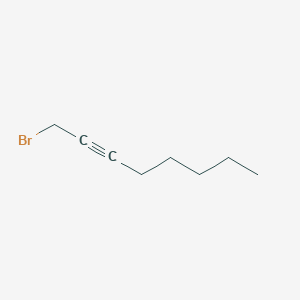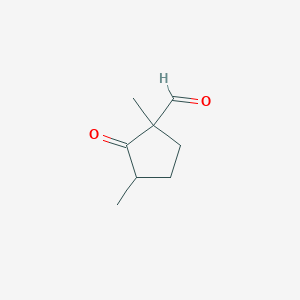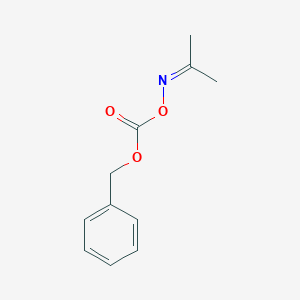![molecular formula C21H43NO4Si4 B148906 Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate CAS No. 136655-95-3](/img/structure/B148906.png)
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TSP and is a derivative of the amino acid proline. TSP is a versatile compound that can be used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of TSP is not fully understood. However, it is believed that TSP acts as a nucleophile in various chemical reactions, including the synthesis of complex molecules and chiral compounds. TSP is also believed to act as a catalyst in various chemical reactions, including the synthesis of peptides and amino acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TSP are not well understood. However, studies have shown that TSP can cause irritation to the skin and eyes. In addition, TSP can cause respiratory irritation if inhaled. Therefore, it is important to handle TSP with care and follow appropriate safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TSP in lab experiments is its versatility. TSP can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. However, TSP is a complex compound that requires specialized equipment and expertise for its synthesis. In addition, TSP can cause irritation to the skin and eyes, and respiratory irritation if inhaled. Therefore, appropriate safety protocols must be followed when handling TSP.
Direcciones Futuras
There are several future directions for the study of TSP. One potential application of TSP is in the synthesis of chiral compounds. TSP has been shown to be an effective catalyst for the synthesis of chiral compounds, and further research could lead to the development of new and more efficient methods for the synthesis of chiral compounds. Another potential application of TSP is in the synthesis of peptides and amino acids. TSP has been used as a building block for the synthesis of peptides and amino acids, and further research could lead to the development of new and more efficient methods for the synthesis of these compounds. Finally, TSP could be used as a reagent in the synthesis of complex molecules for use in various fields, including medicine and materials science.
Conclusion:
In conclusion, TSP is a versatile compound that has potential applications in various fields of science. TSP can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. However, TSP is a complex compound that requires specialized equipment and expertise for its synthesis. In addition, TSP can cause irritation to the skin and eyes, and respiratory irritation if inhaled. Therefore, appropriate safety protocols must be followed when handling TSP. Further research is needed to fully understand the mechanism of action of TSP and to explore its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of TSP involves the reaction of proline with trimethylsilyl chloride, followed by the reaction of the resulting intermediate with 3,4-bis(trimethylsilyloxy)benzaldehyde. The final step involves the reaction of the intermediate with trimethylsilylamine to yield TSP. The synthesis of TSP is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
TSP has been extensively studied for its potential applications in various fields of science. In organic synthesis, TSP is commonly used as a reagent for the synthesis of complex molecules. TSP has also been used as a catalyst in various chemical reactions, including the synthesis of chiral compounds. In addition, TSP has been used as a building block for the synthesis of other compounds, including peptides and amino acids.
Propiedades
Número CAS |
136655-95-3 |
|---|---|
Nombre del producto |
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate |
Fórmula molecular |
C21H43NO4Si4 |
Peso molecular |
485.9 g/mol |
Nombre IUPAC |
trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate |
InChI |
InChI=1S/C21H43NO4Si4/c1-27(2,3)22-18(21(23)26-30(10,11)12)15-17-13-14-19(24-28(4,5)6)20(16-17)25-29(7,8)9/h13-14,16,18,22H,15H2,1-12H3 |
Clave InChI |
SSTPUELEMUKSOG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NC(CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)NC(CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Sinónimos |
Trimethylsilyl 3-(3,4-bis[(trimethylsilyl)oxy]phenyl)-2-[(trimethylsil yl)amino]propanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



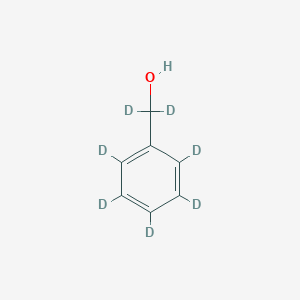
![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)
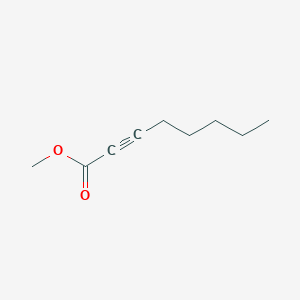

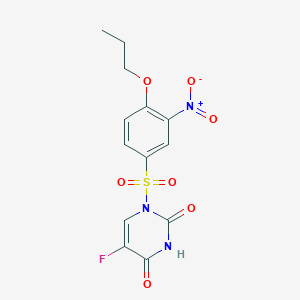
![4-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B148841.png)

